molecular formula C14H15ClN2OS B2860761 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide CAS No. 851207-64-2

2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2860761
CAS RN: 851207-64-2
M. Wt: 294.8
InChI Key: YKINMCPDUMJGHB-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with the linear formula C13H13ClN2OS . It has a molecular weight of 280.778 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H13ClN2OS . This indicates that the molecule is composed of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Antimicrobial Activity

A study focused on the synthesis of new thiazole derivatives, including compounds similar to 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide, and evaluated their antimicrobial and cytotoxic activities. Among the synthesized compounds, some showed significant antibacterial and anticandidal effects against various strains, highlighting their potential as antimicrobial agents (Dawbaa et al., 2021).

Antitumor Activity and Molecular Docking Study

Another research synthesized a series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some compounds exhibited excellent antitumor properties, suggesting their potential application in cancer therapy (El-Azab et al., 2017).

Mechanistic Studies and Applications

Mechanisms of Action and Structural Analysis

Research into the molecular structure, electronic properties, and vibrational spectra of similar thiazole compounds has provided insights into their potential applications in cancer therapy through photodynamic therapy and as Type II photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antiproliferative and Antimicrobial Properties

Schiff bases and imides derived from 1,3,4-thiadiazole compounds were synthesized and showed good antihypertensive α-blocking activity, low toxicity, and some compounds demonstrated antimicrobial action. These findings highlight the potential for utilizing these compounds in therapeutic applications with specific combinations of activities (Abdel-Wahab et al., 2008).

Inhibitory Activities Against Enzymes

Novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and investigated for their lipase and α-glucosidase inhibition. Some compounds exhibited significant inhibitory activities, suggesting their potential use in treating diseases related to these enzymes (Bekircan et al., 2015).

properties

IUPAC Name

2-chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)7-12-8-16-14(19-12)17-13(18)10(2)15/h3-6,8,10H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKINMCPDUMJGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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